Ranacyclin-T

antimicrobial spectrum Gram-negative bacteria antifungal activity

Ranacyclin-T (GALRGCWTKSYPPKPCK) is a cyclic, C-terminally amidated, disulfide-bonded antimicrobial peptide from Rana temporaria with a net charge of +4. Unlike generic family members, it uniquely combines potent Gram-negative activity (E. coli D21 LC 30 μM, Y. pseudotuberculosis LC 5 μM, P. syringae LC 16 μM) with 2.75-fold lower hemolytic activity than ranacyclin-E. It is the most active ranacyclin against C. guilliermondii (LC 1.0 μM) and demonstrates 57% MC5R binding efficiency. Its mechanism involves transmembrane pore formation without membrane disruption, making it ideal for Gram-negative mechanism-of-action and SAR studies.

Molecular Formula
Molecular Weight
Cat. No. B1576063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanacyclin-T
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranacyclin-T: Cyclic 17-Residue Antimicrobial Peptide from Rana temporaria


Ranacyclin-T (GALRGCWTKSYPPKPCK) is a cyclic, disulfide-bonded 17-residue antimicrobial peptide (AMP) belonging to the ranacyclin family within the frog skin active peptide (FSAP) class. First identified by screening a skin cDNA library from the European common frog Rana temporaria, it contains a Bowman–Birk trypsin inhibitory loop homolog and exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity [1]. The peptide is C-terminally amidated, carries a net charge of +4, and has a molecular mass of 1892.27 Da [2]. Unlike many cationic AMPs that rely primarily on electrostatic interactions, ranacyclin-T inserts into the hydrophobic core of bacterial membranes and forms transmembrane pores without gross disruption of membrane integrity [1].

Why Ranacyclin-T Cannot Be Replaced by Structurally Similar In-Class Peptides


Ranacyclin-T shares 13 of 17 amino acids in its central loop region with ranacyclin-E (from Rana esculenta) and with the 18-mer peptide pLR (from Rana pipiens), yet these three peptides diverge dramatically in antimicrobial spectrum, potency, hemolytic activity, and secondary structure composition in the membrane environment [1]. Ranacyclin-T differs from ranacyclin-E by only two N-terminal residues (Gly-Ala-Leu vs. Ser-Ala-Pro), yet this minimal sequence variation translates into a 2.75-fold lower hemolytic activity at 100 μM and substantially greater potency against key Gram-negative pathogens such as Pseudomonas syringae pv. tabaci (5-fold lower lethal concentration) [1]. Generic substitution across the ranacyclin family or with pLR would therefore produce markedly different efficacy and toxicity profiles, making compound-specific selection essential for reproducible experimental outcomes [1].

Ranacyclin-T Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


Broader Antimicrobial Spectrum Compared to pLR: Activity Against All Three Major Pathogen Groups

Ranacyclin-T is active against Gram-positive bacteria, Gram-negative bacteria, and fungi (9 of 9 strains tested), whereas the structurally homologous peptide pLR is active only against a subset of Gram-positive bacteria and fungi (5 of 9 strains tested) and is completely inactive against all Gram-negative strains tested (E. coli D21, E. coli D22, Y. pseudotuberculosis YP III, and P. syringae pv. tabaci), with lethal concentrations (LC) exceeding 100 μM [1]. The spectrum differential is most pronounced against Gram-negative species: ranacyclin-T has LC values of 5–30 μM across four Gram-negative strains, while pLR shows no detectable activity [1].

antimicrobial spectrum Gram-negative bacteria antifungal activity pLR comparator

Superior Potency Against the Opportunistic Fungal Pathogen Candida guilliermondii: 6.6-Fold Lower LC Than pLR

Against the pathogenic yeast Candida guilliermondii, ranacyclin-T exhibits an LC of 1.0 μM, compared to 3.4 μM for ranacyclin-E and 6.6 μM for pLR [1]. This represents a 3.4-fold and 6.6-fold potency advantage over its closest structural analogs, respectively, demonstrating that the N-terminal sequence variation in ranacyclin-T directly enhances antifungal activity against this clinically relevant Candida species [1].

antifungal potency Candida guilliermondii MIC comparison ranacyclin-E

Reduced Hemolytic Activity vs. Ranacyclin-E and pLR: 2.75-Fold and 4.25-Fold Lower Erythrocyte Lysis at 100 μM

Ranacyclin-T causes only 20% hemolysis of human erythrocytes at 100 μM after 2 hours, compared to 55% for ranacyclin-E and 85% for pLR under identical conditions [1]. The hemolytic activity of ranacyclin-E is additionally faster in onset, with detectable lysis appearing within 30 minutes, whereas ranacyclin-T-induced hemolysis develops more gradually [1]. This differential hemolytic profile indicates a wider selectivity window for ranacyclin-T between microbial killing and mammalian cell membrane disruption.

hemolytic activity therapeutic index eukaryotic toxicity selectivity

Distinct Secondary Structure Profile in Membrane Environment: 50% Random Coil Content vs. 70% for Ranacyclin-E and pLR

In a membrane-mimetic environment, ranacyclin-T adopts 50% random coil secondary structure, while both ranacyclin-E and pLR adopt 70% random coil content as quantified by ATR-FTIR and CD spectroscopy [1]. This 20-percentage-point difference in unordered structure indicates that ranacyclin-T assumes a more ordered conformation upon membrane insertion compared to its homologs. Since increasing the fraction of ordered secondary structure and reducing peptide assembly in the membrane facilitates diffusion through the bacterial cell wall, this structural difference mechanistically underpins ranacyclin-T's superior potency against multiple microorganisms [1].

secondary structure random coil ATR-FTIR CD spectroscopy membrane interaction

Selective Binding to Melanocortin Receptor 5 (MC5R): 57% Binding Efficiency at 1.6 μM vs. Nanomolar Partial Agonists ORB and ORB2K

Ranacyclin-T was found to be selective for melanocortin receptor 5 (MC5R), exhibiting 57% binding efficiency at 1.6 μM, whereas the related Bowman–Birk type peptides ORB and ORB2K from Odorrana grahami bind MC5R with partial affinity at nanomolar concentrations [1]. The binding modality of ranacyclin-T is thus qualitatively distinct: it achieves a moderate but measurable binding efficiency at a higher concentration rather than partial, low-efficacy nanomolar binding. Backbone cyclization of ORB and ORB2K altered their binding profiles, highlighting ranacyclin-T as a naturally cyclic scaffold with a differentiated pharmacological fingerprint at MC5R [1].

melanocortin receptor MC5R selectivity GPCR frog-skin peptide scaffold

Rapid Time-Killing Kinetics Against Pseudomonas syringae: 10⁵ CFU/mL Eliminated in 15 Minutes at 3 μM

Ranacyclin-T at 3 μM eliminated approximately 10⁵ CFU/mL of Pseudomonas syringae pv. tabaci within 15 minutes, demonstrating rapid bactericidal kinetics. Under the same experimental conditions, ranacyclin-E displayed much lower activity even at the highest concentration tested (5 μM), and pLR was completely inactive at 5 μM [1]. The killing rate of ranacyclin-T was concentration-dependent across a range of 1–3 μM, confirming that the rapid bactericidal effect is dose-responsive and peptide-specific rather than a class-wide property [1].

time-killing kinetics Pseudomonas syringae bactericidal speed ranacyclin-E

Ranacyclin-T: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Gram-Negative Antibacterial Screening and Lead Optimization

Ranacyclin-T is active against all four Gram-negative strains tested (E. coli D21 LC 30 μM, Y. pseudotuberculosis YP III LC 5 μM, P. syringae pv. tabaci LC 16 μM) whereas pLR is completely inactive against Gram-negative bacteria (LC > 100 μM) [1]. For research programs requiring a frog-skin-derived cyclic AMP with confirmed Gram-negative coverage—such as screening campaigns against multidrug-resistant Enterobacteriaceae or Pseudomonas spp.—ranacyclin-T is the appropriate selection within the ranacyclin/pLR family. Its rapid killing of P. syringae (10⁵ CFU/mL eliminated in 15 minutes at 3 μM) further supports its use in time-kill assays and mechanism-of-action studies targeting Gram-negative cell envelopes [1].

Antifungal Activity Profiling with Emphasis on Non-albicans Candida Species

With an LC of 1.0 μM against C. guilliermondii—6.6-fold more potent than pLR and 3.4-fold more potent than ranacyclin-E—ranacyclin-T is the most active ranacyclin-family peptide against this emerging opportunistic pathogen [1]. It also shows activity against C. albicans ATCC 10231 (LC 22 μM) and C. tropicalis (LC 14 μM), as well as the oomycete Phytophthora nicotianae spores (MIC 16 μM) [1]. Researchers investigating antifungal AMPs with activity across Candida species and oomycetes should preferentially select ranacyclin-T over ranacyclin-E or pLR to maximize the probability of detecting antifungal hits in primary screens.

Melanocortin Receptor 5 (MC5R) Ligand Discovery and SAR Studies

Ranacyclin-T demonstrates selectivity for MC5R with 57% binding efficiency at 1.6 μM, a pharmacological profile distinct from the nanomolar partial affinity displayed by ORB and ORB2K [2]. This differentiated binding behavior makes ranacyclin-T a valuable natural scaffold for structure-activity relationship (SAR) campaigns aimed at developing MC5R-selective ligands for therapeutic indications including obesity, erectile dysfunction, acne, and skin cancer [2]. Its inherently cyclic structure (disulfide bond between Cys6 and Cys16) also distinguishes it from linear peptide scaffolds and may confer enhanced proteolytic stability [1].

Membrane Biophysics and Mechanistic Studies of Pore-Forming AMPs

Ranacyclin-T's unique biophysical signature—50% random coil content in the membrane (vs. 70% for ranacyclin-E and pLR), combined with its ability to insert into the hydrophobic core and form transmembrane pores without detectable bacterial wall damage—makes it a mechanistically distinct tool for studying the relationship between secondary structure, membrane insertion, and antimicrobial potency [1]. Its 2.75-fold to 4.25-fold lower hemolytic activity relative to ranacyclin-E and pLR further positions it as a preferred peptide for membrane selectivity studies where discrimination between prokaryotic and eukaryotic membranes is the experimental endpoint [1].

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